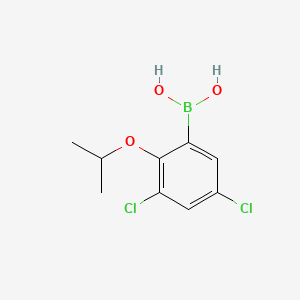
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with dichloro and isopropoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3,5-Dichloro-2-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound formed by coupling the boronic acid with an aryl halide.
Aplicaciones Científicas De Investigación
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (3,5-Dichloro-2-isopropoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group from boron to palladium, followed by coupling with an electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(3,5-Dichloro-2-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of dichloro and isopropoxy groups can enhance its stability and make it suitable for specific applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C9H11BCl2O3 |
|---|---|
Peso molecular |
248.90 g/mol |
Nombre IUPAC |
(3,5-dichloro-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5,13-14H,1-2H3 |
Clave InChI |
ALWVSIJNUAYPPR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OC(C)C)Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















